
The Structure-Activity Relationship of NPRA
Agonist-11: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NPRA agonist-11

Cat. No.: B15603998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Natriuretic Peptide Receptor A (NPRA), also known as NPR1 or guanylate cyclase-A (GC-A), is

a key transmembrane receptor involved in cardiovascular homeostasis. Its activation by

endogenous peptide ligands, such as Atrial Natriuretic Peptide (ANP) and B-type Natriuretic

Peptide (BNP), triggers intracellular signaling cascades that lead to vasodilation, natriuresis,

and diuresis, ultimately lowering blood pressure. Consequently, NPRA has emerged as a

promising therapeutic target for the treatment of cardiovascular diseases, including heart failure

and hypertension. The development of small-molecule NPRA agonists offers a potential

alternative to peptide-based therapies, with advantages in oral bioavailability and stability. This

technical guide focuses on "NPRA agonist-11," a recently disclosed small-molecule NPRA

agonist, and explores its structure-activity relationship (SAR) within the broader context of

NPRA ligand design.

NPRA Agonist-11: A Novel Hydroquinazoline
Derivative
NPRA agonist-11 is a novel compound identified as a potent activator of the NPRA receptor.[1]

Information regarding this compound has recently emerged from patent literature, specifically

from the international patent application WO2024180499A1, titled "Hydroquinazoline

derivatives for the treatment of a disease or disorder."[1][2]
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Chemical Structure and Properties
The chemical and physical properties of NPRA agonist-11 are summarized in the table below.

Property Value

Chemical Formula C37H52FN7O

Molecular Weight 645.85 g/mol

CAS Number 3055143-61-5

Biological Activity
NPRA agonist-11 has been shown to activate both human and monkey NPRA receptors with

micromolar potency. The reported half-maximal activation concentration (AC50) values are

presented in the following table.

Species AC50 (µM)

Human 1.681

Monkey 0.989

General Structure-Activity Relationships of NPRA
Agonists
The SAR of NPRA agonists has been primarily elucidated through studies of its endogenous

ligands, ANP and BNP. These peptides share a common structural feature: a 17-amino acid

ring formed by a disulfide bond between two cysteine residues. This ring structure is crucial for

receptor binding and activation.

Key determinants for the biological activity of peptide agonists include:

The 17-amino acid ring: Disruption of this ring leads to a significant loss of activity.

Specific amino acid residues within the ring: Certain residues are critical for high-affinity

binding to the extracellular domain of NPRA.
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The N- and C-terminal tails: While the core activity resides in the ring, the tails can modulate

the potency and duration of action.

The development of small-molecule NPRA agonists like NPRA agonist-11 represents a

significant shift from these peptidic structures. The hydroquinazoline core of NPRA agonist-11
likely mimics the essential pharmacophoric features of the endogenous peptides required for

receptor activation, but in a non-peptidic and orally bioavailable scaffold. Further research and

the public availability of the detailed patent information are needed to understand the specific

structural motifs of the hydroquinazoline series that govern their agonist activity at the NPRA

receptor.

NPRA Signaling Pathway
Activation of NPRA by an agonist initiates a downstream signaling cascade that is central to its

physiological effects. The binding of a ligand to the extracellular domain of NPRA induces a

conformational change in the receptor, leading to the activation of its intracellular guanylate

cyclase domain. This enzyme then catalyzes the conversion of guanosine triphosphate (GTP)

to cyclic guanosine monophosphate (cGMP).

The elevated intracellular cGMP levels act as a second messenger, mediating the downstream

effects through the activation of cGMP-dependent protein kinase G (PKG). PKG, in turn,

phosphorylates various downstream target proteins, leading to a cascade of events that

ultimately result in smooth muscle relaxation (vasodilation) and increased renal excretion of

sodium and water.
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Caption: NPRA signaling pathway initiated by agonist binding.
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Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of NPRA agonist-
11 are not yet publicly available and are expected to be described in the full patent application

WO2024180499A1. However, the determination of agonist activity (AC50) for NPRA typically

involves the following general steps:

General Workflow for Determining NPRA Agonist
Activity

Experimental Workflow

1. Cell Culture
(Cells expressing NPRA)

2. Compound Treatment
(Incubate cells with varying

concentrations of NPRA agonist-11)

3. cGMP Measurement
(e.g., ELISA, TR-FRET)

4. Data Analysis
(Dose-response curve fitting

to determine AC50)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the
Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Structure-Activity Relationship of NPRA Agonist-11:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603998#npra-agonist-11-structure-activity-
relationship]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15603998?utm_src=pdf-body
https://www.benchchem.com/product/b15603998?utm_src=pdf-body
https://www.benchchem.com/product/b15603998?utm_src=pdf-body-img
https://www.benchchem.com/product/b15603998?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8416980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8416980/
https://www.researchgate.net/figure/A-schematic-diagram-of-the-signaling-of-ANP-through-its-receptor-NPRA-and-the-subsequent_fig2_236198422
https://www.benchchem.com/product/b15603998#npra-agonist-11-structure-activity-relationship
https://www.benchchem.com/product/b15603998#npra-agonist-11-structure-activity-relationship
https://www.benchchem.com/product/b15603998#npra-agonist-11-structure-activity-relationship
https://www.benchchem.com/product/b15603998#npra-agonist-11-structure-activity-relationship
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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